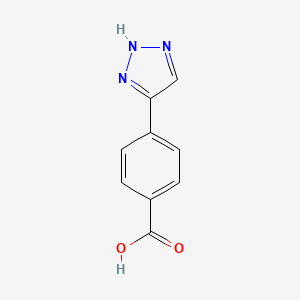

4-(1H-1,2,3-triazol-4-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1H-1,2,3-triazol-4-yl)benzoic acid is a compound that has been studied for its potential applications in the field of medicine . It has been synthesized and evaluated for its biological activities .

Synthesis Analysis

A series of this compound hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis process was carried out under solvothermal conditions .Molecular Structure Analysis

The molecular structure of this compound was characterized by 1H NMR, 13C NMR, and HR-MS . The single-crystal X-ray diffraction analysis reveals complex structures .Chemical Reactions Analysis

The compound has been used in the synthesis of HSP90 inhibitors . It has also been used in the construction of functional metal–organic frameworks .Physical and Chemical Properties Analysis

The compound is characterized by IR spectroscopy, with peaks corresponding to various functional groups . The melting point of a related compound was reported to be between 68-70°C .Scientific Research Applications

Supramolecular Frameworks

Research by Wang et al. (2018) has demonstrated the synthesis of four new complexes involving triazole-benzoic acid derivatives under solvothermal conditions. These complexes were structurally characterized and analyzed for their spectroscopic, thermal properties, and photoluminescence, showcasing their potential in creating 3D supramolecular frameworks with good thermal stability and interesting optical properties (Wang, Du, Zhou, Yan, & Zhao, 2018).

Metal Ion Sensing and Nitroaromatic Compound Detection

A series of novel 3D lanthanide metal–organic frameworks based on unsymmetrical 1,2,3-triazole-containing tricarboxylic acid ligand were synthesized by Wang et al. (2016). These frameworks exhibit selective detection of metal ions and nitroaromatic compounds, highlighting the potential of triazole derivatives in sensing applications (Wang, Sun, Hao, Yan, & Liang, 2016).

Antimicrobial Activity

Kaushik et al. (2016) focused on the synthesis of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality and evaluated their antimicrobial activity against various bacterial and fungal strains. Their findings suggest that some of these triazole compounds possess antimicrobial activities comparable or even superior to reference drugs, indicating their potential use in developing new antimicrobial agents (Kaushik, Kumar, Singh, Singh, & Saini, 2016).

Fungicidal Activity

Li et al. (2010) synthesized a series of triorganotin (4H-1,2,4-triazol-4-yl)benzoates and evaluated their structure and antifungal activity. The study revealed good antifungal activities against a variety of fungal strains, showing the potential of triazole derivatives in fungicidal applications (Li, Dai, Song, Mi, & Tang, 2010).

Catalysis and Chemical Transformations

Ozcubukcu et al. (2009) introduced a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently. This research showcases the catalytic capabilities of triazole-based compounds, offering a potent catalyst for CuAAC reactions under mild conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Mechanism of Action

Target of Action

The primary targets of 4-(1H-1,2,3-triazol-4-yl)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . The compound exhibits potent inhibitory activities against these cell lines .

Mode of Action

This compound interacts with its targets by inhibiting the proliferation of cancer cells . It induces apoptosis, a process of programmed cell death, in MCF-7 cancer cells . This leads to a decrease in the number of cancer cells, thereby inhibiting the growth of the cancer.

Biochemical Pathways

It’s known that the compound induces apoptosis in cancer cells . Apoptosis is a complex biochemical pathway involving various proteins and enzymes that lead to the self-destruction of the cell.

Result of Action

The result of the action of this compound is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the reduction of the tumor size.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-(1H-1,2,3-triazol-4-yl)benzoic acid interacts with various enzymes and proteins . These interactions are crucial for its biological activity. For instance, it has been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to have potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity . Specific information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial for its biological activity . Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited.

Properties

IUPAC Name |

4-(2H-triazol-4-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,(H,13,14)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHVMBUQARDKEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256164-21-2 |

Source

|

| Record name | 4-(1H-1,2,3-triazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691396.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2691400.png)

![N-(4-ethylphenyl)-2-((4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2691405.png)

![1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethan-1-one](/img/structure/B2691408.png)

![N-(2,3-dimethoxybenzyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2691410.png)